8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS No.: 1797182-50-3
Cat. No.: VC11896682
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797182-50-3 |
|---|---|
| Molecular Formula | C12H14N2O2S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | 8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
| Standard InChI | InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2 |
| Standard InChI Key | NXRZQJNGOFEGOK-UHFFFAOYSA-N |
| SMILES | C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3 |
| Canonical SMILES | C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₄N₂O₂S, with a molecular weight of 250.32 g/mol. Its IUPAC name is 8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene, reflecting the bicyclic core and sulfonyl-linked pyridine moiety. Key structural attributes include:
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Bicyclic framework: The 8-azabicyclo[3.2.1]octene system imposes conformational rigidity, influencing receptor binding and metabolic stability .
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Pyridine-3-sulfonyl group: Introduces electron-withdrawing properties and potential for hydrogen bonding, critical for interactions with biological targets .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1797182-50-3 | |
| Molecular Formula | C₁₂H₁₄N₂O₂S | |
| Molecular Weight | 250.32 g/mol | |
| IUPAC Name | 8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
| SMILES | C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3 |
Synthesis and Preparation
General Synthetic Routes
The compound is synthesized via coupling reactions between pyridine-3-sulfonyl chloride and an 8-azabicyclo[3.2.1]oct-2-ene derivative. Typical conditions involve:
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Base-mediated coupling: Pyridine-3-sulfonyl chloride reacts with the bicyclic amine in the presence of a base (e.g., triethylamine or DMAP) .
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Solvent systems: Acetonitrile or dichloromethane under inert atmospheres .
Table 2: Representative Synthesis Conditions
Physicochemical Properties
Stability and Solubility
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Solubility: Moderately soluble in polar aprotic solvents (e.g., ethyl acetate, chloroform).
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pKa: Predicted ~9.09 (amine proton), suggesting protonation under physiological conditions.
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Thermal stability: Stable at room temperature; decomposition observed >250°C.
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | Not reported | Predicted |
| Density | 1.28 g/cm³ | Estimated |
| LogP (partition coefficient) | 2.93 (XLOGP3) | Computational |
Biological Activity and Mechanisms
Enzyme Inhibition
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ELOVL6 Inhibition: Structurally related 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives inhibit fatty acid elongase 6 (ELOVL6), a target for metabolic disorders .
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Thioredoxin Reductase Targeting: Pyridinyl sulfones exhibit irreversible inhibition of cytosolic thioredoxin reductase, suggesting anticancer potential .
Receptor Modulation
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Opioid Receptor Antagonism: Analogous 8-azabicyclo[3.2.1]octane compounds act as μ-opioid receptor antagonists, mitigating gastrointestinal side effects of opioids .
Table 4: Biological Activities of Related Compounds
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